3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride
CAS No.: 1197231-05-2
Cat. No.: VC6948593
Molecular Formula: C12H14Cl2N2O3
Molecular Weight: 305.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197231-05-2 |
|---|---|
| Molecular Formula | C12H14Cl2N2O3 |
| Molecular Weight | 305.16 |
| IUPAC Name | 3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C12H13ClN2O3.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,10H,5-7,14H2;1H |
| Standard InChI Key | DPELUWVNDJPGRF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2C(=O)N(C(=O)O2)CCN)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride (CAS No. 1197231-05-2) is a hydrochloride salt of an oxazolidine derivative. Its molecular formula is C₁₂H₁₄Cl₂N₂O₃, with a molecular weight of 305.16 g/mol. The IUPAC name is 3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride, reflecting its core oxazolidine ring substituted with a 4-chlorobenzyl group and an aminoethyl side chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂N₂O₃ |
| Molecular Weight | 305.16 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride |
| SMILES | C1=CC(=CC=C1CC2C(=O)N(C(=O)O2)CCN)Cl.Cl |
| InChI Key | DPELUWVNDJPGRF-UHFFFAOYSA-N |
Structural Features
The compound’s structure comprises a five-membered oxazolidine ring with two ketone groups at positions 2 and 4. The 4-chlorobenzyl substituent at position 5 introduces aromaticity and electron-withdrawing effects, while the 2-aminoethyl group at position 3 provides a basic nitrogen center. The hydrochloride salt enhances solubility in polar solvents, a critical factor for pharmaceutical formulation.
Synthesis and Preparation
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper substituent placement on the oxazolidine ring.
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Purification: Separating hydrochloride salts from byproducts, given the compound’s sensitivity to moisture.
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Yield improvement: Catalytic methods or microwave-assisted synthesis could enhance efficiency, though no direct data exists for this compound .
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